

Structure-Activity Relationship of Key Modifications

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Compound Focus: Phosmidosine

CAS No.: 134966-01-1

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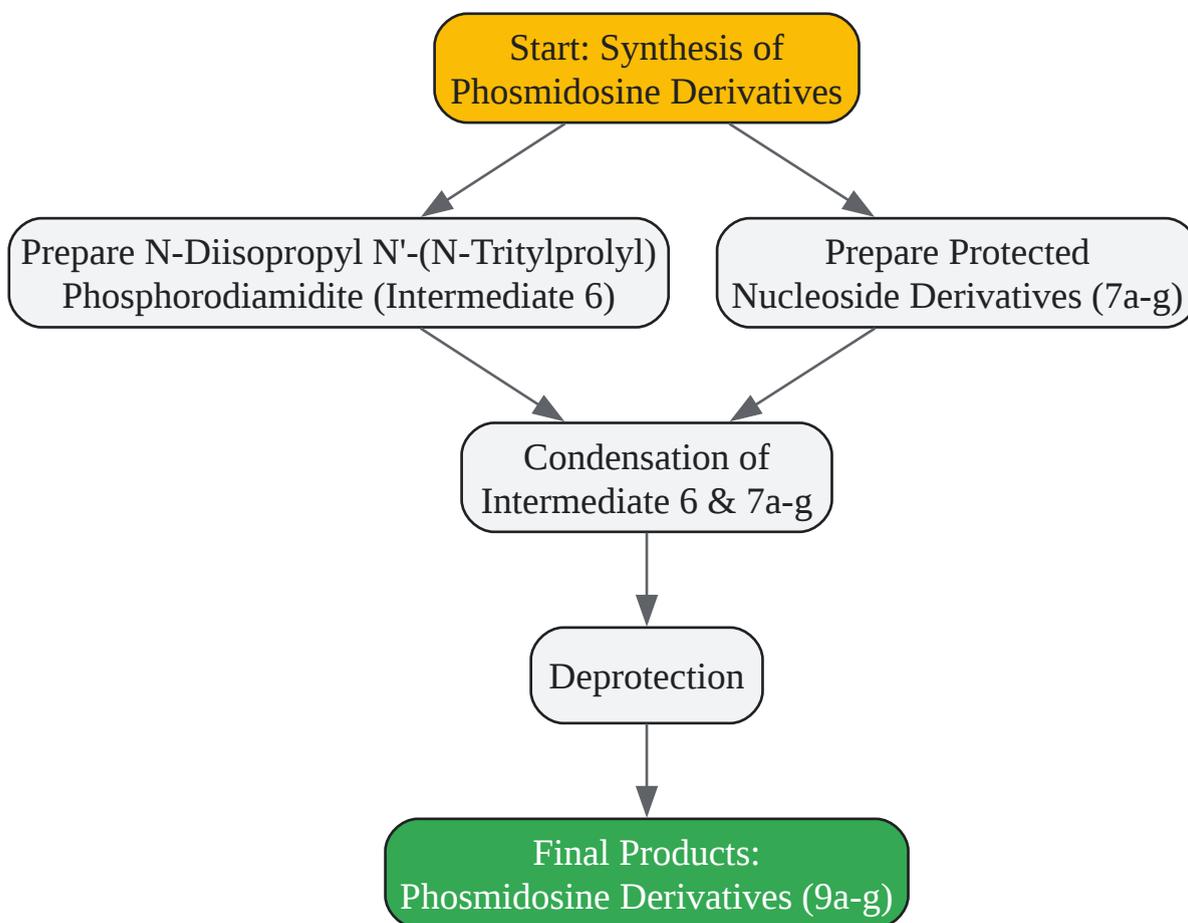
Modified Residue	Antitumor Activity Against KB Cells	Antitumor Activity Against L1210 Cells	Key Findings
7,8-dihydro-8-oxoadenosine (Natural)	Active [1]	Active [1]	Serves as the reference standard for activity [1].
Adenine (replaces 8-oxoadenine)	Retained activity [1] [2]	Information Missing	The 8-oxo group is not absolutely essential; the adenine skeleton is the core requirement [1].
2'-Deoxyadenosine (replaces ribose)	Retained activity [1]	Decreased (4-fold reduction) [1]	The ribose moiety is less critical than the base, but its absence can reduce potency in a cell-line-dependent manner [1].
Uracil, Cytosine, Guanine	No significant activity [2]	No significant activity [2]	Demonstrates high specificity for adenine-based structures; other nucleobases abolish activity [2].
Simple Alkyl Group (e.g., Ethyl)	Drastic loss of activity [1]	Drastic loss of activity [1]	Confirms the nucleoside residue is indispensable; a small alkyl group

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cannot functionally replace it [1].

Synthesis of Phosmidosine O-Ethyl Ester Derivatives

The synthesis of **phosmidosine** derivatives for structure-activity relationship (SAR) studies follows a convergent strategy, as outlined in the workflow below.



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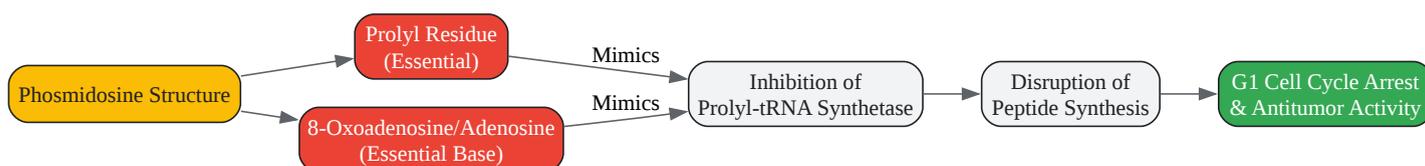
*Synthetic workflow for **phosmidosine** analogs [1] [2]*

General Experimental Protocol [1]:

- **Condensation Reaction:** The key step involves coupling the phosphorodiamidite intermediate with various protected nucleosides.
- **Deprotection:** The final compounds are obtained after removing the protecting groups.
- **Purification:** Products are isolated using silica gel column chromatography and reverse-phase medium-pressure column chromatography (C18 silica gel).
- **Characterization:** Structures are confirmed by ¹H NMR (270 MHz), ¹³C NMR (68 MHz), and ³¹P NMR (109 MHz) spectroscopy.

Mechanism of Action and Rationale

The proposed mechanism of **phosmidosine** and the importance of its structure are summarized in the diagram below.



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*Proposed mechanism: **phosmidosine** mimics prolyl-AMP to inhibit protein synthesis [1] [2]*

- **Structural Mimicry:** **Phosmidosine**'s structure closely resembles **prolyl-adenylate (Prolyl-AMP)**, a natural intermediate in protein synthesis [1] [2].
- **Essential Components:** Both the **prolyl residue** and the **adenine/8-oxoadenine base** are critical for this function. Substitution of the proline with other amino acids (e.g., acetyl) leads to a significant loss of activity [1].
- **Proposed Target:** It is strongly suggested that **phosmidosine** acts as an inhibitor of **prolyl-tRNA synthetase**, disrupting protein synthesis in rapidly growing cancer cells [1] [2]. This inhibition can lead to G1 cell cycle arrest and the observed antitumor effects [1].

Key Property of 8-Oxo-Modified Nucleosides

A relevant property of 8-oxo-modified nucleosides discovered in a related compound is their **high resistance to deamination by adenosine deaminase (ADA)** [3]. The oxidized base favors a *Syn* conformation at the glycosidic bond, which prevents the catalytic water molecule from attacking the C6 atom of the purine ring [3]. This metabolic stability is a significant pharmacological advantage, potentially extending the half-life of such drugs *in vivo* and reducing the need for co-administration of ADA inhibitors [3].

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References

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